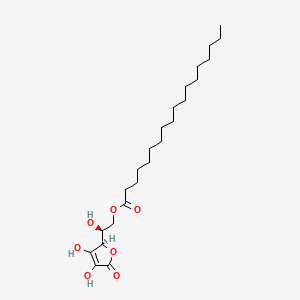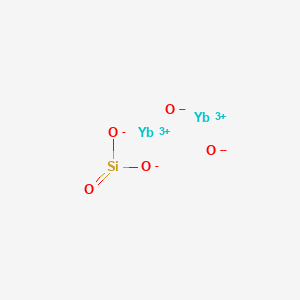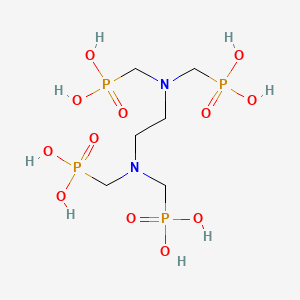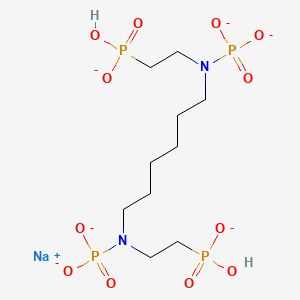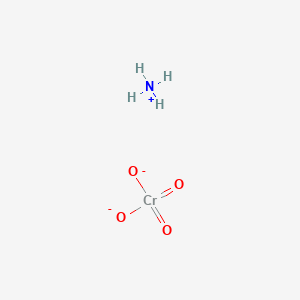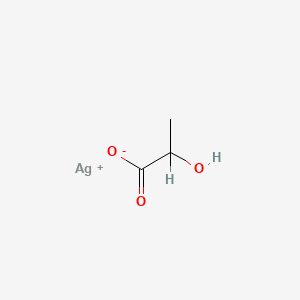
Silver lactate
Vue d'ensemble
Description
Silver lactate is a compound of silver and lactic acid, and has been used in a variety of scientific research applications. It is a white powder with a slightly acidic odor, and is soluble in water. This compound has antimicrobial properties, making it a useful tool for laboratory experiments. It is also used for the synthesis of other compounds, and for its biochemical and physiological effects.
Applications De Recherche Scientifique
Biosensor Development : Silver lactate has been utilized in the development of biosensors. A study showed the creation of a tube-based painted amperometric biosensor for detecting glucose and lactate, indicating silver's role in sensitive and rapid detection of metabolic compounds (Shi, Luo, & Cui, 2018).
Medical Imaging : this compound is used in counterstaining of plastic embedded tissue, where silver ions bind to tissue components, enhancing visibility for both color and monochrome photography. This method offers high contrast staining and specificity in various tissues (Danscher, 1983).
Nanotechnology in Medicine : Research has focused on the biomedical potential of silver nanoparticles synthesized from calli cells of Citrullus colocynthis, indicating their use in cancer treatment and as antimicrobial coatings or wound dressings (Satyavani, Gurudeeban, Ramanathan, & Balasubramanian, 2011).
Antibacterial Effects : Studies show that silver, including silver nanoparticles, has strong antibacterial activity, being effective against various pathogens and offering potential for use in dentistry for infection control (Besinis, de Peralta, & Handy, 2013).
Toxicity and Safety Studies : Investigations into the effects of silver, including silver nanoparticles, on various cell lines and organs have been conducted to understand its toxicity and safe usage levels. This research is crucial for the safe application of silver in medical and other fields (Sambale et al., 2015).
Neurological Research : Studies have examined the accumulation of exogenous silver, including this compound, in the brain and spinal cord, providing insights into its distribution in the central nervous system and potential implications for neurological studies (Rungby & Danscher, 2004).
Mécanisme D'action
Target of Action
Silver lactate is an organic chemical compound, a salt of silver and lactic acid It’s known that lactate plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .
Mode of Action
It contributes to energy metabolism and signal transduction during immune and inflammatory responses . This compound might interact with its targets, causing changes at the molecular level, but more research is needed to confirm this.
Biochemical Pathways
Lactate, a component of this compound, is involved in various biochemical pathways. It plays pivotal roles in lactate homeostasis, the lactate shuttle, and lactylation (‘lactate clock’) in acute and chronic inflammatory responses . Lactate also facilitates persistent efferocytosis to resolve chronic inflammation by upregulating MerTK and LRP1 expression .
Pharmacokinetics
It’s known that this compound is soluble in water, which could influence its bioavailability .
Result of Action
It contributes to energy metabolism and signal transduction during immune and inflammatory responses . Lactate also shifts ATP production from glycolysis to oxidative phosphorylation, allowing cells to conserve glucose while using lactate-derived pyruvate as their preferential substrate to support cellular ATP production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the toxicity of silver nanoparticles, which could be related to this compound, is influenced by factors such as their physical and chemical properties, like size, shape, surface, distribution, solubility, and stability. Environmental conditions including pH, organic matter, light, or salinity, could increase or decrease the toxicity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Silver lactate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with bacterial cells by disrupting their normal functions, such as cell respiration and division, ultimately leading to the death of the bacteria . This compound also interacts with enzymes and proteins involved in metabolic pathways. For instance, it can react with triphenylphosphine gold chloride to form triphenylphosphine gold lactate . Additionally, this compound can form coordination polymers with tetraphosphine ligands .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with bacterial cells, disrupting their normal functions, and inhibiting their ability to reproduce . This antimicrobial action makes this compound beneficial in reducing acne, body odor, and skin infections. Furthermore, this compound can affect cell signaling pathways and gene expression by interacting with bacterial cells and disrupting their normal functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial cells. Silver ions in this compound interact with bacterial cells, disrupting their normal functions such as cell respiration and division . This interaction leads to the death of the bacteria. Additionally, this compound can react with other compounds to form coordination polymers and other complexes, further influencing its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and can maintain its antimicrobial properties over extended periods. Its effectiveness may decrease over time due to potential degradation or changes in its chemical structure. Long-term studies have shown that this compound can have sustained antimicrobial effects, but its stability and degradation need to be monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial properties without significant adverse effects. At higher doses, this compound can induce toxicity and damage multiple organs such as the lungs, liver, kidneys, intestines, and brain . Studies have shown that high doses of this compound can impair cognitive and behavioral abilities in rodents, indicating the need for careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways such as the Cori cycle, where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted to glucose . This glucose is then returned to the muscles and metabolized back to lactate. This compound can also be oxidized to pyruvate, which enters the tricarboxylic acid cycle for further metabolism . These pathways highlight the role of this compound in energy metabolism and its interaction with enzymes and cofactors involved in these processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Lactate transporters, such as monocarboxylate transporters, play a crucial role in the transport of lactate within cells . These transporters facilitate the movement of lactate across cell membranes, ensuring its proper distribution and utilization. Additionally, this compound can interact with binding proteins that influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components. This compound can localize in different organelles, such as mitochondria and cytoplasm, depending on the specific cellular context . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments within the cell, affecting its activity and function. Studies have shown that this compound can penetrate the blood-brain barrier and localize in motor neurons of the spinal gray matter and pons .
Propriétés
IUPAC Name |
silver;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEWRZSPCQHBOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5AgO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875568 | |
| Record name | Silver Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | L-(+)-Lactic acid silver salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15768-18-0, 80298-33-5, 128-00-7 | |
| Record name | Silver lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15768-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver, (2-hydroxypropanoato-O1,O2)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080298335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (lactato-O1,O2)silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L(+)-Lactic acid silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silver lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6T8HG11V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does silver lactate exert its antimicrobial effects?
A1: this compound primarily acts as an antimicrobial agent by releasing silver ions (Ag+). These ions interact with bacterial proteins and enzymes, disrupting essential cellular processes like respiration, metabolism, and DNA replication. [, , , ] This ultimately leads to bacterial cell death.
Q2: Against which microorganisms is this compound effective?
A2: Research has shown this compound to be effective against a range of bacteria, including Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), Pseudomonas aeruginosa, Proteus mirabilis, Aggregatibacter actinomycetemcomitans, and Serratia marcescens. [, , , ] It also displays activity against the fungal pathogen Candida albicans. []
Q3: What are some applications of this compound's antimicrobial properties?
A3: this compound is incorporated into various products for its antimicrobial properties. These include:
- Wound dressings: Incorporated into dressings for treating burns and chronic wounds, it helps control bacterial growth and promotes healing. [, , , ]
- Medical device coatings: Used in coatings for implants and other medical devices, it minimizes the risk of biofilm formation and associated infections. [, ]
- Antibacterial solutions: Formulated into solutions for treating glass surfaces, it provides long-lasting antibacterial protection. []
Q4: How does the antimicrobial efficacy of this compound compare to other silver-based agents?
A4: Research suggests that this compound, when incorporated into polyurethane films, exhibits superior antibacterial performance compared to silver nitrate and pre-formed silver nanoparticles, particularly against E. coli. This enhanced activity is attributed to the porous structure of the this compound-loaded polyurethane. [] Another study showed this compound and chlorhexidine digluconate were able to inhibit proteases in skin even without full contact. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H5AgO3, and its molecular weight is 196.94 g/mol. []
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Various spectroscopic methods can be employed to characterize this compound, including:
- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups and potential interactions between silver and the carrier material. [, ]
- NMR (Nuclear Magnetic Resonance Spectroscopy): Provides information about the structure and dynamics of this compound in solution. [] Particularly, 109Ag NMR is useful for characterizing solid inorganic silver compounds. []
- UV-Vis Spectroscopy: Monitors the formation and stability of silver nanoparticles in solutions. []
Q7: How does the incorporation of this compound affect the properties of polyurethane materials?
A7: Studies have shown that the addition of this compound to polyurethane does not negatively impact the mechanical properties of the material. In fact, Young's modulus, tensile strength, and hardness were found to be either unaffected or marginally increased. [] Furthermore, dynamic mechanical analysis (DMA) indicated greater thermal stability for the silver-containing polyurethane films. []
Q8: Is this compound stable under various conditions?
A8: this compound's stability depends on the environmental conditions:
- Hydrolysis: this compound undergoes degradation under basic hydrolysis but remains stable under acidic conditions. []
- Oxidation: It is susceptible to degradation upon exposure to oxidizing agents. []
- Light: While this compound itself may not be highly sensitive to light, silver ions released from it can be reduced to metallic silver upon light exposure, affecting its properties and requiring controlled conditions during silver enhancement processes. [, , , ]
Q9: How does this compound interact with human cells and tissues?
A9: While this compound's antimicrobial properties are beneficial, research highlights its potential effects on human cells:
- Cytotoxicity: High concentrations of this compound can negatively impact the viability of human cells, including polymorphonuclear leukocytes and potentially other cell types. []
- Immune response: Studies suggest that this compound might influence the immune response, although detailed investigations are needed to clarify its immunomodulatory effects. []
- Bioaccumulation: Animal studies have shown that bismuth, a metal often used in shotgun pellets as a less toxic alternative to lead, can accumulate in various tissues, including the nervous system, kidney, liver, spleen, and lung. [] While this study focuses on bismuth, it raises concerns about the potential bioaccumulation of other heavy metals, including silver.
Q10: Does this compound pose any toxicological risks?
A10: While this compound is generally considered safe for topical applications at low concentrations, potential toxicity concerns exist:
- Systemic toxicity: High doses of this compound, particularly through systemic exposure, can lead to argyria, a condition characterized by irreversible bluish-gray discoloration of the skin and mucous membranes due to silver deposition in tissues. []
- Neurotoxicity: Research in mice suggests that silver exposure might lead to behavioral changes, including hypoactivity, indicating potential neurotoxic effects. [, ]
Q11: What analytical methods are used to quantify this compound?
A11: Several analytical techniques are employed to quantify this compound:
- RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): A stability-indicating method allowing for the separation and quantification of this compound from its degradation products. [, ]
- Gas Chromatography (GC): Used to analyze nitrate levels in biological fluids, providing insights into the metabolism of nitric oxide. This method involves converting nitrate to nitrobenzene and quantifying it using a nitrogen-phosphorus detector. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


